molecular formula C18H21N3O4S B4033086 1-(benzylsulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine

1-(benzylsulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine

Cat. No.: B4033086
M. Wt: 375.4 g/mol
InChI Key: AGNMOSXKDSKQJO-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.12527733 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism of Novel Antidepressants :

    • The compound has been investigated in the context of the metabolism of novel antidepressants. One study focused on the metabolism of Lu AA21004, a new antidepressant, where the compound was oxidized to various metabolites, including a benzylic alcohol and a benzoic acid derivative. The study examined the enzymes involved in this metabolism process, such as cytochrome P450 enzymes (Hvenegaard et al., 2012).
  • Chromatography and Detection Techniques :

    • A method for the determination of L-368,899, a non-peptide oxytocin receptor antagonist in human plasma, was developed. This involved pre-column chemical derivatization using a similar compound and high-performance liquid chromatography with fluorescence detection (Kline, Kusma, & Matuszewski, 1999).
  • Anti-Malarial Activity :

    • Certain derivatives of the compound have been explored for their anti-malarial activity. The crystal structures of active and non-active arylmethyl piperazine derivatives were reported, shedding light on their potential as anti-malarial agents (Cunico et al., 2009).
  • Anti-HIV Research :

    • Piperazine derivatives have been synthesized and evaluated for their in vitro anti-HIV activity. This research aimed at developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
  • Crystal Structure Analysis :

    • The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine was investigated through X-ray crystallography, contributing to the understanding of its molecular structure (Naveen et al., 2007).
  • Synthesis of N-Heterocycles :

    • Research has been conducted on the synthesis of morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This study contributes to the broader understanding of synthesizing various N-heterocyclic compounds (Matlock et al., 2015).
  • Bacterial Biofilm and MurB Inhibitors :

    • Novel compounds linked via piperazine moiety were prepared and evaluated for their antibacterial and cytotoxic activities. Some derivatives showed promising results as bacterial biofilm and MurB enzyme inhibitors (Mekky & Sanad, 2020).
  • Synthesis of Diarylsulphides and Sulphones :

    • The synthesis of diarylsulphides and diarylsulphones containing a quinazol-4-one moiety was explored, which included reactions with piperazine derivatives. This study adds to the knowledge of synthesizing complex organic compounds (Abbady, Ali, & Kandeel, 2007).
  • Antibacterial Activities of Piperazine Derivatives :

    • A study on the synthesis of thiadiazol-2-sulfonyl piperazine derivatives and their antibacterial activities against various pathogens was conducted. This research contributes to the field of antimicrobial agents (Qi, 2014).

Properties

IUPAC Name

1-benzylsulfonyl-2-methyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-15-13-19(17-7-9-18(10-8-17)21(22)23)11-12-20(15)26(24,25)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNMOSXKDSKQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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